molecular formula C7H6FNO2 B1270789 5-Amino-2-fluorobenzoic acid CAS No. 56741-33-4

5-Amino-2-fluorobenzoic acid

Cat. No.: B1270789
CAS No.: 56741-33-4
M. Wt: 155.13 g/mol
InChI Key: WYGAIOJWQDRBRJ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzoic acid is a specialty chemical used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is a white to off-white powder with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is known for its unique chemical properties, making it valuable in different fields such as materials science, organic chemistry, and biochemistry.

Scientific Research Applications

5-Amino-2-fluorobenzoic acid is widely used in scientific research due to its unique properties :

    Chemistry: It serves as a building block in the synthesis of complex organic compounds.

    Biology: The compound is used in the development of fluorescent probes and dyes.

    Medicine: It is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, mefenamic acid, and meclofenamic acid.

    Industry: The compound is used in the production of herbicides like florasulam, which controls broad-leaved weeds and grasses in cereal crops.

Safety and Hazards

5-Amino-2-fluorobenzoic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Amino-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of styrylquinazolinones, which are potential anticancer agents . It interacts with various enzymes and proteins, including those involved in peptide synthesis. The compound’s interactions with these biomolecules are primarily through its amino and carboxyl functional groups, which facilitate binding and catalysis in biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the tryptophan pathway in yeast, leading to the production of 5-Fluorotryptophan, which is toxic to cells . This compound’s impact on cell function includes alterations in metabolic pathways and potential cytotoxic effects, making it a valuable tool in studying cellular responses to metabolic stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It acts as an antimetabolite in the tryptophan pathway, leading to the production of toxic metabolites such as 5-Fluorotryptophan . This interaction results in enzyme inhibition and changes in gene expression, ultimately affecting cellular function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular responses over extended periods . Long-term exposure to this compound may lead to cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant cytotoxic effects . Threshold effects have been observed, where a specific dosage level results in a marked increase in toxicity. High doses of this compound can cause adverse effects, including tissue damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors in the tryptophan pathway, leading to the production of metabolites such as 5-Fluorotryptophan . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells . The transport mechanisms ensure that this compound reaches its site of action, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it can interact with enzymes and proteins involved in metabolic processes . This localization is crucial for its activity and function, as it ensures that this compound is present in the right cellular context to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Amino-2-fluorobenzoic acid typically involves the use of 4-fluoroaniline as a raw material. The synthetic route includes the following steps :

    Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to obtain N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.

    Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.

    Oxidation: Finally, under alkaline conditions using oxydol, the diketone is oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. Advanced technology and strict quality control are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and fluorine groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxydol and other peroxides.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various derivatives used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

5-Amino-2-fluorobenzoic acid can be compared with other similar compounds such as :

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-5-chloro-3-methylbenzoic acid

Uniqueness

The presence of both amino and fluorine groups in this compound provides unique reactivity and properties that are not found in its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGAIOJWQDRBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371016
Record name 5-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-33-4
Record name 5-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

111 g of 2-fluoro-5-nitrobenzoic acid was dissolved in 1 liter of ethyl acetate. To this solution was added 5 g of 5 percent palladium on charcoal. The mixture was hydrogenated on a Parr apparatus for 24 hours at 20° C. at 50 psi of hydrogen. The theoretical amount of hydrogen was absorbed. The solution was filtered, then evaporated to dryness to provide a tan residue of 95.2 g of 5-amino-2-fluorobenzoic acid.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Amino-2-fluorobenzoic acid in synthesizing fluoroquinolone antibiotics?

A: this compound serves as a crucial starting material in the synthesis of certain fluoroquinolones. [, ] The Gould-Jacobs reaction pathway utilizes this compound to build the core quinoline ring system found in these antibiotics. For example, it reacts with 2-aminophenol or 2-aminothiophenol to yield the corresponding benzoxazole or benzothiazole derivatives, which are then further modified to obtain the final fluoroquinolone structure. [] You can find detailed synthetic procedures in the referenced research papers.

Q2: How does this compound enhance the performance of perovskite solar cells?

A: Research indicates that incorporating this compound into perovskite precursor solutions improves both the efficiency and stability of the resulting solar cells. [] The molecule acts as a multifunctional additive, with its -COOH, -NH2, and -F groups playing crucial roles in passivating defects within the perovskite structure. This passivation reduces nonradiative recombination, improves film crystallinity, and enhances charge carrier mobility, ultimately leading to increased power conversion efficiency and prolonged device lifespan.

Q3: Are there any known applications of this compound in fungicidal compound synthesis?

A: Yes, research suggests that derivatives of this compound contribute to the synthesis of fungicidal compounds. Specifically, the compound plays a role in preparing a fungicidal compound (I) by reacting with crotonaldehyde under specific conditions. [] This reaction highlights the versatility of this compound as a building block in synthesizing various biologically active molecules.

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